![molecular formula C18H19N3O5S B2481845 N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 926032-69-1](/img/structure/B2481845.png)
N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s sulfamoyl group and benzoxazepin moiety may contribute to its antimicrobial potential. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Further studies are needed to elucidate its mechanism of action and optimize its activity .
Anticancer Properties
Indole derivatives, including this compound, have been explored for their potential in cancer treatment. The benzoxazepin ring system could play a crucial role in inhibiting cancer cell growth. Investigating its effects on specific cancer types and understanding its interactions with cellular pathways are essential .
Anti-HIV Activity
Indole derivatives have been studied as potential anti-HIV agents. The compound’s unique structure may interact with viral enzymes or receptors, making it a candidate for further investigation. Molecular docking studies can provide insights into its binding affinity and potential therapeutic use .
Antitubercular Activity
Compounds containing the benzoxazepin scaffold have shown promise against Mycobacterium tuberculosis. Researchers have evaluated their antimycobacterial activity, including the compound . Identifying the most active derivatives and understanding their mode of action can contribute to antitubercular drug development .
Synthetic Methodology
Given the importance of indole derivatives, novel synthetic methods are of interest. Researchers have explored various routes to construct indoles, including those found in natural products. Investigating efficient and scalable synthetic pathways can enhance access to this compound and related analogs .
Biological Significance
Indoles play a vital role in cell biology, and their derivatives exhibit diverse biological properties. Understanding the compound’s impact on cellular processes, signaling pathways, and gene expression can provide valuable insights into its potential therapeutic applications .
properties
IUPAC Name |
N-[3-methyl-4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-11-9-13(20-12(2)22)4-6-17(11)27(24,25)21-14-3-5-16-15(10-14)18(23)19-7-8-26-16/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMUZTIOSJYAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide |
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